molecular formula C9H11ClF3NO B1391061 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride CAS No. 65686-77-3

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B1391061
CAS No.: 65686-77-3
M. Wt: 241.64 g/mol
InChI Key: DNCUAEBPHZKGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is known for its unique trifluoromethyl group and methoxyphenyl structure, which contribute to its distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid and ammonium chloride. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxyphenyl structure contribute to its ability to interact with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is unique due to its specific trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCUAEBPHZKGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672130
Record name 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-77-3
Record name 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 4
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.